Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate
Description
Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate (CAS: 203662-55-9) is a spirocyclic compound featuring a 6-azaspiro[3.4]octane core with a formyl group at position 2 and a tert-butoxycarbonyl (Boc) protecting group at position 6. Its molecular formula is C₁₂H₁₉NO₃, and it is commonly used as a versatile intermediate in pharmaceutical synthesis, particularly for constructing rigid, three-dimensional scaffolds. The formyl group enables further functionalization via nucleophilic addition or condensation reactions, making it valuable for drug discovery .
Properties
IUPAC Name |
tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-5-4-13(9-14)6-10(7-13)8-15/h8,10H,4-7,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNPHZHLJTXPKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC(C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301179578 | |
| Record name | 1,1-Dimethylethyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301179578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203662-55-9 | |
| Record name | 1,1-Dimethylethyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203662-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301179578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multi-step Organic Synthesis
This method typically involves several reactions that transform simpler starting materials into the desired compound. The following steps outline a general synthetic route:
Formation of the Spirocyclic Core :
- Starting from a suitable azaspiro compound, a formyl group is introduced at the 2-position through a formylation reaction, often using reagents like formic acid or other formylating agents.
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- The carboxylic acid functionality is converted to an ester by reacting with tert-butanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield tert-butyl esters.
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- The crude product is purified using techniques such as column chromatography or recrystallization to isolate this compound in high purity.
Reaction Conditions and Catalysts
The synthesis often requires specific conditions to optimize yield and purity:
Solvents : Common solvents include dichloromethane, tetrahydrofuran, or ethanol, depending on the solubility of reactants and products.
Temperature Control : Reactions are typically conducted at controlled temperatures (often room temperature to reflux conditions) to prevent side reactions.
Catalysts : Acid catalysts (e.g., p-toluenesulfonic acid) may be employed during esterification steps to enhance reaction rates.
Chemical Reactions Involved
Key Reactions
The following reactions are critical in the preparation of this compound:
| Reaction Type | Description |
|---|---|
| Formylation | Introduction of the formyl group at the 2-position using formic acid. |
| Esterification | Conversion of carboxylic acid to an ester using tert-butanol and acid catalyst. |
| Purification | Isolation of the final product via chromatography or recrystallization. |
Analysis of Reaction Mechanisms
Understanding the mechanisms involved in the synthesis of this compound can provide insights into optimizing these processes:
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- The formylation reaction typically proceeds through electrophilic attack by a nucleophile on a carbon atom in the azaspiro compound, facilitated by acidic conditions.
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- In esterification, the carboxylic acid reacts with alcohol, leading to the formation of an ester via nucleophilic acyl substitution.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C13H21NO3 |
| Molecular Weight | 239.31 g/mol |
| CAS Number | 203662-55-9 |
| Typical Yield | 50% - 85% per step |
| Common Solvents | Dichloromethane, THF |
| Key Reagents | Formic acid, tert-butanol |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Tert-butyl 2-carboxy-6-azaspiro[3.4]octane-6-carboxylate.
Reduction: Tert-butyl 2-hydroxymethyl-6-azaspiro[3.4]octane-6-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate serves as a versatile building block for synthesizing more complex spirocyclic compounds. Its unique structure allows chemists to create derivatives with varied functionalities, which can be tailored for specific applications.
Synthetic Routes
The synthesis typically involves:
- Cyclization Reactions : Using precursors with amine and aldehyde groups.
- Formylation Reactions : Such as the Vilsmeier-Haack reaction.
Medicinal Chemistry
The compound is being investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutics.
Case Studies
Recent studies have demonstrated its effectiveness against various biological targets:
- Antitubercular Activity : Compounds derived from the azaspiro framework have shown promising results against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) indicating strong activity .
Material Science
This compound is utilized in developing novel materials, such as spirocyclic polymers, which exhibit unique mechanical and thermal properties.
Catalysis
The compound can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes. Its spirocyclic nature contributes to its effectiveness as a catalyst.
Mechanism of Action
The mechanism of action of tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity. The formyl group can participate in hydrogen bonding or covalent interactions with the target, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variants
Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate (CAS: 203661-71-6)
- Structural Difference : The formyl group (-CHO) is replaced by a ketone (-C=O).
- Synthesis : Prepared via oxidation or direct cyclization. For example, tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate undergoes Boc deprotection and subsequent ethylation to yield ethyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate .
- Reactivity : The ketone group is less reactive than the aldehyde, making it more stable but less versatile for further derivatization.
- Analytical Data : Reported $ ^1H $ NMR (CDCl₃, 400 MHz): δ 3.63–3.43 (m, 4H), 3.05 (br AB quartet, 4H), 1.27 (t, 3H) .
Tert-butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate (CAS: 1251010-30-6)
- Structural Difference: The formyl group is replaced by an amino (-NH₂) group.
- Applications: Amino derivatives are critical for peptide coupling or as ligands in catalysis. The compound has a high similarity score (0.98) to the target molecule .
- Purity : Available at 98% purity for research use .
Tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate (CAS: 129321-82-0)
- Structural Difference : The formyl group is replaced by a hydroxymethyl (-CH₂OH) group.
- Properties : Increased polarity compared to the formyl analog, affecting solubility and pharmacokinetic profiles.
- Availability : Sold at 96–97% purity, typically stored under refrigeration .
Ring Size and Positional Isomers
Tert-butyl 2-formyl-6-azaspiro[2.5]octane-6-carboxylate (CAS: 1416176-10-7)
- Structural Difference : The spiro system is [2.5] instead of [3.4], altering ring strain and conformational flexibility.
- Applications : Smaller spiro rings may enhance metabolic stability in drug candidates .
Tert-butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate (CAS: 1352926-14-7)
Stereochemical Variants
- Tert-butyl (6S)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate (C1)
Comparative Data Table
Biological Activity
Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate (CAS Number: 203662-55-9) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article focuses on its chemical characteristics, synthesis methods, and biological activities, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : C13H21NO3
- Molecular Weight : 239.31 g/mol
- IUPAC Name : this compound
- Purity : Typically available at 97% purity for research purposes .
The compound features a spirocyclic structure, which is significant in medicinal chemistry for its ability to interact with biological targets.
Synthesis Methods
The synthesis of this compound can be achieved through various routes, including:
- Annulation Strategies : The synthesis involves cyclization methods that incorporate readily available starting materials, allowing for efficient formation of the spirocyclic structure. Three successful synthetic routes have been documented, utilizing different annulation techniques to form the azaspiro framework .
- Microwave-Assisted Synthesis : This modern approach enhances reaction rates and yields, making it a preferred method in contemporary organic synthesis for compounds like this one .
Biological Activity
The biological activity of this compound is primarily associated with its potential as a therapeutic agent. Key areas of research include:
Anticancer Potential
Preliminary investigations suggest that azaspiro compounds may possess anticancer properties due to their ability to interfere with cellular signaling pathways involved in tumor growth. Further studies are needed to elucidate the specific mechanisms through which this compound exerts its effects on cancer cells.
Case Study 1: Synthesis and Evaluation
In a study published by RSC Publishing, researchers synthesized several azaspiro compounds and evaluated their biological activities. The study highlighted the importance of structural modifications in enhancing biological efficacy, suggesting that further exploration of this compound could yield promising results in drug development .
Case Study 2: Structure–Activity Relationship (SAR)
A structure–activity relationship analysis involving related compounds indicated that modifications at the carboxylic acid moiety significantly influenced biological activity. This insight can guide future research on this compound to optimize its therapeutic potential .
Q & A
What are the key considerations for synthesizing tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate?
Basic Question
The synthesis typically involves strategic protection/deprotection and functionalization steps. For example, the tert-butyloxycarbonyl (Boc) group in similar spirocyclic compounds is removed using HCl in 1,4-dioxane, followed by reactions with electrophiles (e.g., ethyl chloroformate in ). For the formyl group, a Vilsmeier-Haack reaction or oxidation of a primary alcohol (e.g., using Dess-Martin periodinane) could be employed. Key considerations include:
- Protection : Ensure the Boc group remains intact during formylation by using mild conditions.
- Reactivity : The spirocyclic nitrogen may require temporary protection (e.g., benzyl or Fmoc groups) to avoid side reactions during formylation .
- Purification : Use column chromatography or recrystallization to isolate the product, confirmed by TLC and spectroscopic methods.
How is the compound characterized using spectroscopic methods?
Basic Question
Characterization relies on integrating NMR, IR, and mass spectrometry :
- ¹H NMR : Peaks for the formyl proton (~9-10 ppm) and spirocyclic protons (e.g., δ 3.05 for geminal protons in ). Splitting patterns distinguish axial/equatorial conformers.
- 13C NMR : The formyl carbon appears at ~190-200 ppm, while the Boc carbonyl resonates near 155 ppm.
- IR : Strong absorption at ~1700 cm⁻¹ (C=O of Boc and formyl groups).
- MS : Molecular ion peaks (e.g., ESI-MS) confirm the molecular weight (C₁₃H₂₁NO₄: calculated 255.3 g/mol). Cross-reference with HPLC purity data (e.g., ’s 95.9% peak area for a related compound) .
What safety precautions are necessary when handling this compound?
Basic Question
Based on analogous compounds ( ):
- Hazards : Potential acute toxicity (H302, H315, H319), respiratory irritation (H335), and flammability (H220).
- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation.
- Storage : Keep in a dark, dry place at 2–8°C under inert gas (e.g., N₂) to prevent decomposition .
How does the formyl group influence the reactivity of the spirocyclic core?
Advanced Question
The formyl group introduces electrophilic reactivity , enabling:
- Nucleophilic additions : Hydrazine or Grignard reagents can form hydrazones or alcohols.
- Cross-coupling : Pd-catalyzed reactions (e.g., Suzuki) after conversion to a triflate.
- Steric effects : The spirocyclic structure restricts conformational flexibility, potentially directing regioselectivity in reactions. Compare with hydroxyl or oxo derivatives (), where hydrogen bonding alters solubility and reactivity .
What strategies resolve contradictions in spectroscopic data during structural elucidation?
Advanced Question
Contradictions (e.g., unexpected NMR splitting or HPLC retention times) require:
- Multi-technique validation : Combine 2D NMR (COSY, HSQC) with X-ray crystallography (if crystals form).
- Dynamic effects : Variable-temperature NMR to assess conformational exchange (e.g., spiro ring puckering).
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian software). ’s HPLC data (95.9% purity) supports structural homogeneity despite minor impurities .
What role does this compound play in synthesizing pharmacologically active molecules?
Advanced Question
The spirocyclic scaffold is a versatile intermediate for drug discovery:
- Kinase inhibitors : The formyl group can be derivatized to form Schiff bases with amino groups in target proteins.
- Peptidomimetics : The rigid spiro structure mimics peptide turn motifs. For example, Pfizer’s patent () uses similar intermediates for kinase inhibitors.
- Prodrugs : The Boc group enhances solubility for in vivo studies, while the formyl group allows conjugation to targeting moieties .
How to optimize reaction conditions for introducing the formyl group without side reactions?
Advanced Question
Key strategies include:
- Temperature control : Low temperatures (−78°C to 0°C) minimize over-oxidation or decomposition.
- Catalyst selection : Use TEMPO/NaClO for selective alcohol-to-aldehyde oxidation.
- Protection : Temporarily protect the spirocyclic nitrogen with a stable group (e.g., benzyl) to avoid formylation at unintended sites. Monitor reaction progress via in-situ IR or LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
